3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole
Description
The compound 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidin-3-yl group modified by a 1,2-oxazole-5-carbonyl moiety and at position 5 with a thiophen-3-yl group. This structure combines heterocyclic diversity, with the oxadiazole ring providing metabolic stability and the thiophene and oxazole groups contributing to electronic and steric properties. Such compounds are often explored for therapeutic applications due to their ability to engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
1,2-oxazol-5-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(11-1-4-15-20-11)18-5-2-9(7-18)12-16-13(21-17-12)10-3-6-22-8-10/h1,3-4,6,8-9H,2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRPXMKDUBMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions that incorporate the formation of each heterocyclic ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Another approach involves the direct arylation of oxazoles using palladium-catalyzed reactions. This method allows for high regioselectivity at both C-5 and C-2 positions of the oxazole ring . The reaction conditions often include the use of task-specific phosphine ligands and polar or nonpolar solvents, depending on the desired regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, but they often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has been shown to reduce cell viability in human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines at different concentrations, demonstrating significant cytotoxic effects. The mechanisms of action include:
- Inhibition of Growth Factors : Compounds with oxadiazole scaffolds can inhibit growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial in tumor proliferation and angiogenesis .
- Interaction with DNA : These compounds can also interact with DNA structures, disrupting replication and transcription processes essential for cancer cell survival .
Antimicrobial Properties
The oxadiazole structure has been associated with various antimicrobial activities. The compound has shown effectiveness against a range of bacterial and fungal pathogens. Notably:
- Broad Spectrum Activity : Derivatives of oxadiazoles have been reported to exhibit antibacterial properties against phytopathogenic bacteria and fungi, making them candidates for agricultural applications .
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties. The activation of the Nrf2 pathway by these compounds can lead to enhanced cellular defense mechanisms against oxidative stress, which is implicated in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Inhibition of Enzymatic Activity
Compounds featuring the oxadiazole moiety have been identified as inhibitors of various enzymes involved in critical biochemical pathways:
- Histone Deacetylases (HDACs) : Certain derivatives have shown potent inhibition of HDACs, which are involved in regulating gene expression and are targets for cancer therapy .
- Thymidylate Synthase : This enzyme is vital for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells .
Mechanism of Action
The mechanism of action of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects : The target compound’s thiophen-3-yl group introduces sulfur-mediated lipophilicity and π-stacking capacity, distinct from pyridyl (e.g., 1256835-69-4) or phenyl derivatives.
- Steric Influence : Bulky substituents, such as phenylethyl in compound 1a , may hinder binding to certain targets but enhance selectivity.
Biological Activity
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole is a novel compound that has garnered attention for its diverse biological activities. The oxadiazole and oxazole moieties in its structure are known for their pharmacological relevance, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 356.39 g/mol. Its structural components include:
- Oxazole ring: Known for enhancing biological activity through hydrogen bonding with biomacromolecules.
- Pyrrolidine moiety: Contributes to the compound's interaction with various biological targets.
- Thiophene ring: Adds to the electronic properties and potential reactivity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole core have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that derivatives exhibited IC50 values comparable to standard chemotherapeutics like Tamoxifen and 5-Fluorouracil .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Antibacterial and Antifungal Properties
Oxadiazole derivatives have also demonstrated promising antibacterial and antifungal activities. For example, compounds were tested against various bacterial strains and showed effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like Ampicillin .
Table 2: Antibacterial Activity
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies indicate that these compounds can modulate immune responses effectively, making them candidates for further development in treating inflammatory diseases .
The mechanism of action for this compound involves interaction with specific enzymes or receptors within cells. It may inhibit key metabolic pathways by binding to target proteins, leading to altered cellular functions such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- In vitro Studies : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in increased p53 expression and caspase activation, indicating a potential apoptotic mechanism .
- Animal Models : In vivo studies have shown that certain oxadiazole derivatives exhibit tumor growth inhibition when administered in combination with traditional chemotherapy agents, suggesting a synergistic effect .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole core via reaction between a nitrile derivative and hydroxylamine, followed by dehydration .
- Pyrrolidine functionalization : Introducing the 1,2-oxazole-5-carbonyl group via amide coupling or nucleophilic substitution under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are critical. For example, microwave-assisted synthesis can enhance yield and reduce side products . Design of Experiments (DoE) methodologies, such as factorial design, are recommended for systematic optimization of parameters like molar ratios and reaction time .
Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole core (δ ~8.5–9.0 ppm for oxadiazole protons) and thiophene substituents (δ ~6.8–7.5 ppm). The pyrrolidine ring’s stereochemistry is resolved via 2D NOESY .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves polar byproducts .
Basic: How can computational methods like DFT assist in the initial characterization of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. Geometry optimization aligns with crystallographic data for analogous oxadiazoles .
- Infrared (IR) Simulations : Matches experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) to confirm functional groups .
Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of oxadiazole derivatives for anticancer activity?
Answer:
- Systematic Substituent Variation : Replace the thiophene or pyrrolidine moieties with bioisosteres (e.g., furan, pyridine) to assess impact on apoptosis induction .
- Cell-Based Assays : Screen derivatives against cancer cell panels (e.g., NCI-60) to identify activity trends. Flow cytometry quantifies cell-cycle arrest (e.g., G1 phase) and caspase activation .
- Pharmacophore Modeling : Maps electronic and steric features critical for binding to targets like TIP47 (Insulin-like Growth Factor II receptor-binding protein) .
Advanced: How can researchers identify and validate molecular targets for oxadiazole-based apoptosis inducers?
Answer:
- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to crosslink with cellular targets, followed by pull-down assays and LC-MS/MS identification .
- Gene Silencing : siRNA knockdown of candidate targets (e.g., TIP47) in responsive cell lines validates target involvement in apoptosis pathways .
Advanced: What experimental approaches are used to resolve contradictions in biological activity data across cancer cell lines?
Answer:
- Target Expression Profiling : Quantify mRNA/protein levels of putative targets (e.g., TIP47) in sensitive vs. resistant cell lines using qRT-PCR or Western blot .
- Metabolic Stability Assays : Compare hepatic microsome stability to rule out pharmacokinetic variability .
- Combinatorial Screening : Pair the compound with pathway-specific inhibitors (e.g., IGF-II receptor antagonists) to identify synthetic lethality .
Advanced: How can molecular docking and dynamics simulations optimize binding affinity with identified targets?
Answer:
- Docking Workflow : Prepare the compound’s 3D structure (e.g., using Open Babel), then dock into target pockets (e.g., TIP47’s lipid-binding domain) with AutoDock Vina .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen-bond persistence and conformational flexibility .
- Free Energy Calculations : Use MM-PBSA to rank derivatives by binding free energy .
Advanced: What methodologies are recommended for transitioning from in vitro to in vivo studies for this compound?
Answer:
- Xenograft Models : Administer the compound to immunodeficient mice bearing MX-1 tumors (breast carcinoma) at 10–50 mg/kg doses, monitoring tumor volume and toxicity .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Metabolite Identification : Use hepatic microsomes or S9 fractions to predict Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
